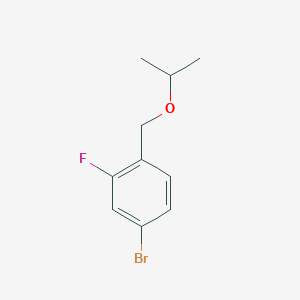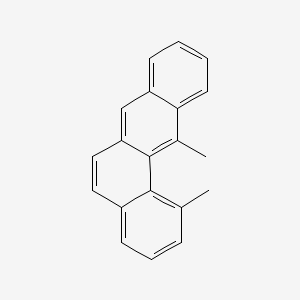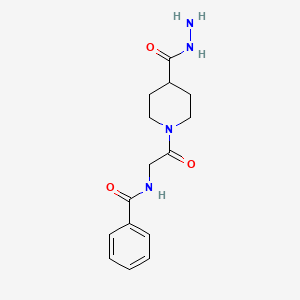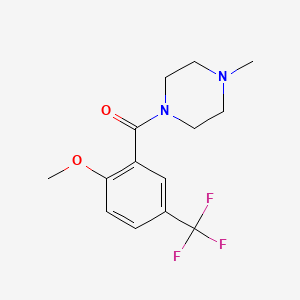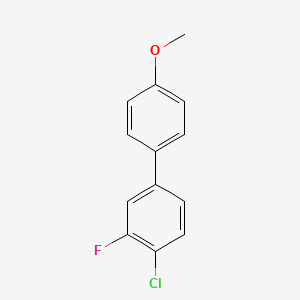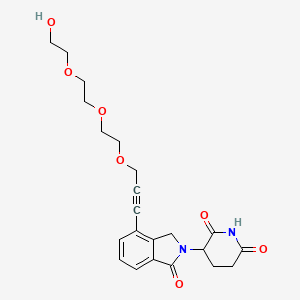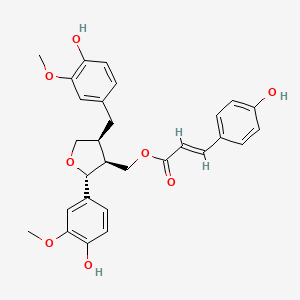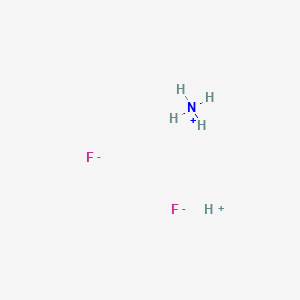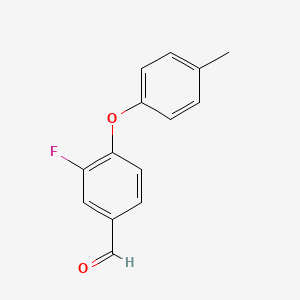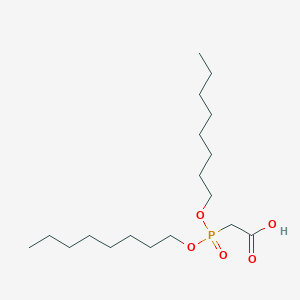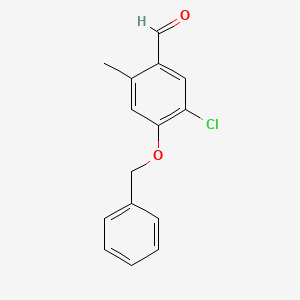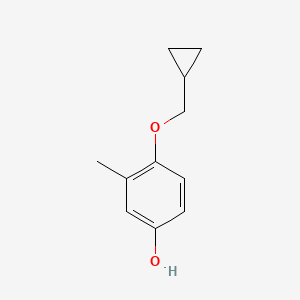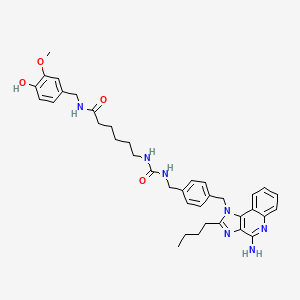
Methyl 7-hydroxyquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-hydroxyquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxyquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 7-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different quinoline derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Methyl 7-hydroxyquinoline-6-carboxylate has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 7-hydroxyquinoline-6-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in antimicrobial and anticancer applications .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a wide range of applications in medicinal chemistry.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics and disinfectants.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: Methyl 7-hydroxyquinoline-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
methyl 7-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-12-9(7)6-10(8)13/h2-6,13H,1H3 |
InChI-Schlüssel |
NZWDDRDEQDVGHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


